Structural Differentiation: O-tert-Butyl-2-hydroxy Efavirenz vs. 8-Hydroxyefavirenz
O-tert-Butyl-2-hydroxy Efavirenz is a synthetic intermediate bearing an N-tert-butyl carbamate (Boc) protecting group, whereas 8-hydroxyefavirenz is a primary oxidative metabolite lacking this protecting group. This structural distinction is critical for analytical method specificity [1].
| Evidence Dimension | Structural Difference |
|---|---|
| Target Compound Data | N-Boc protected carbamate; C18H19ClF3NO3; MW 389.8; LogP 5.1 |
| Comparator Or Baseline | 8-Hydroxyefavirenz; C14H9ClF3NO3; MW 315.68; More polar due to free hydroxyl [2] |
| Quantified Difference | Presence of tert-butyl group (+C4H8, +73 Da) increases molecular weight and lipophilicity (LogP ≈ 5.1 vs. likely lower value for 8-hydroxyefavirenz) |
| Conditions | Structural analysis; LogP prediction |
Why This Matters
This difference in lipophilicity and molecular weight mandates distinct chromatographic conditions for separation and quantification, making the compounds non-substitutable for method validation.
- [1] Veeprho. Efavirenz Impurities and Related Compound. View Source
- [2] Adooq. Efavirenz Datasheet. Molecular weight. View Source
